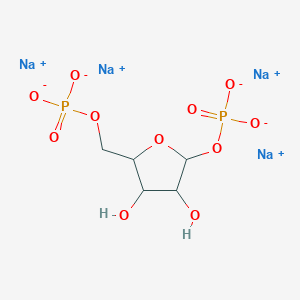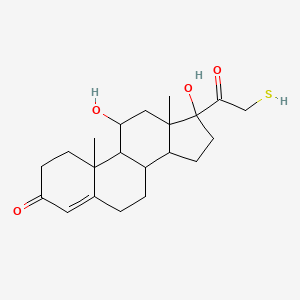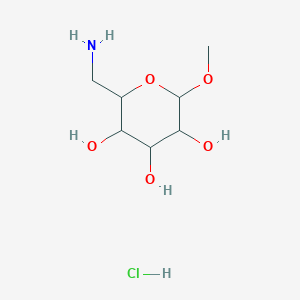
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a chemical compound with the molecular formula C6H13O9P · 2C6H14N. It is a derivative of mannose, a monosaccharide, and is used in various biochemical and industrial applications. This compound is particularly significant in the study of carbohydrate metabolism and glycosylation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt typically involves the phosphorylation of mannose. The process begins with the reaction of mannose with a phosphorylating agent such as phosphoric acid or a phosphoryl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective formation of the 1-phosphate derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced techniques like chromatography may also be employed to ensure the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Mannonic acid derivatives.
Reduction: Mannitol derivatives.
Substitution: Various glycosylated compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: In the study of glycosylation processes and carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-D-mannose 1-phosphate sodium salt
- Alpha-D-mannose 6-phosphate
- Guanosine 5′-diphospho-D-mannose sodium salt
Uniqueness
Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is unique due to its specific structure, which includes the monocyclohexylammonium groups. This structural feature imparts distinct solubility and reactivity properties, making it suitable for specialized applications in biochemical research and industrial processes.
Eigenschaften
IUPAC Name |
cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)



![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)


